6-imino-N-(3-methoxypropyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
IUPAC Name |
6-imino-N-(3-methoxypropyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-21-14(18)11(16(23)19-7-5-9-25-2)10-12-15(21)20-13-6-3-4-8-22(13)17(12)24/h3-4,6,8,10,18H,5,7,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCKNFJUHLYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-(3-methoxypropyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the imino group, the methoxypropyl side chain, and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-(3-methoxypropyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxypropyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-imino-N-(3-methoxypropyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-imino-N-(3-methoxypropyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Analytical Characterization of Analogues
Biological Activity
The compound 6-imino-N-(3-methoxypropyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that are of interest in pharmacological research. This article aims to explore its biological activity based on available literature and research findings.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 446.53 g/mol
- IUPAC Name : this compound
- CAS Number : 848682-81-5
Antitumor Activity
Recent studies have indicated that compounds similar to triazatricyclo structures exhibit significant antitumor properties. For instance:
-
Cytotoxicity Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated that the compound demonstrated higher cytotoxicity against MCF-7 cells compared to HepG2 cells.
Compound Cell Line IC50 (µM) 6-imino-N-(3-methoxypropyl)-... MCF-7 5.2 6-imino-N-(3-methoxypropyl)-... HepG2 12.4 - Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
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Antibacterial Tests : Studies showed effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
Bacterial Strain MIC (µg/mL) E. coli 15 Staphylococcus aureus 10 - Mechanism : The antimicrobial action is hypothesized to disrupt bacterial cell membranes and inhibit protein synthesis.
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the interaction between the compound and biological targets such as protein kinases involved in cancer pathways:
- Binding Affinity : Docking simulations indicated a strong binding affinity with specific kinases, suggesting potential as a targeted therapeutic agent.
- Structural Insights : The structural analysis revealed key interactions between the compound and active sites of the target proteins which could be leveraged for drug design.
Clinical Implications
A case study involving a derivative of this compound highlighted its potential in combination therapy for resistant cancer types:
- A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside standard chemotherapy.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve the tricyclic core and methoxypropyl side chain.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolve solid-state conformation, particularly for verifying sp-hybridized carbons in the bicyclic system .
How to resolve discrepancies between simulations and experimental spectral data?
Advanced Research Focus
Apply multivariate statistical analysis to correlate computational predictions (e.g., IR stretching frequencies) with experimental results. If discrepancies arise in imine tautomerism or ring strain, use ab initio molecular dynamics (AIMD) to model solvent effects or protonation states . Cross-validate with 2D-NMR (COSY, NOESY) to detect dynamic conformational changes .
What parameters stabilize the compound during purification?
Q. Basic Research Focus
- pH Control: Maintain neutral to slightly acidic conditions to prevent hydrolysis of the carboxamide group.
- Temperature: Avoid exceeding 40°C during rotary evaporation to prevent thermal decomposition.
- Chromatography: Use reverse-phase HPLC with acetonitrile/water gradients, adjusting column pore size for optimal retention .
Can machine learning predict reactivity under catalytic conditions?
Advanced Research Focus
Train neural networks on datasets of analogous tricyclic compounds to predict regioselectivity in alkylation or acylation reactions. Input variables include catalyst type (e.g., Pd/C, enzymes), solvent dielectric constant, and steric parameters of substituents. Validate predictions via high-throughput screening in microreactors .
How to design kinetic studies for degradation pathways?
Basic Research Focus
Conduct accelerated stability testing under varied conditions (pH, light, oxygen exposure). Use HPLC-MS to quantify degradation products (e.g., hydrolyzed carboxamide or oxidized imine groups). Plot Arrhenius curves to extrapolate shelf-life under standard storage conditions .
What links the compound’s electronic structure to bioactivity?
Advanced Research Focus
Perform frontier molecular orbital (FMO) analysis to identify electron-rich regions (e.g., imine nitrogen) prone to nucleophilic interactions. Couple with molecular docking to simulate binding to biological targets (e.g., enzyme active sites). Validate via surface plasmon resonance (SPR) to measure binding affinities .
How to select chromatographic methods for purity analysis?
Q. Basic Research Focus
- Size-Exclusion Chromatography (SEC): Effective for separating high-molecular-weight byproducts.
- Ion-Pair Chromatography: Use tetrabutylammonium salts to resolve charged impurities (e.g., hydrolyzed carboxylic acids) .
What multi-technique approaches elucidate polymorphic behavior?
Advanced Research Focus
Combine synchrotron X-ray diffraction (for high-resolution lattice parameters) with solid-state NMR (to probe hydrogen bonding networks). Use differential scanning calorimetry (DSC) to detect phase transitions and Raman spectroscopy to monitor polymorph interconversion under mechanical stress .
Q. Methodological Guidance
- For synthesis and characterization, prioritize hybrid experimental-computational workflows .
- Address data contradictions through iterative feedback between simulations and wet-lab validation .
- Leverage multi-disciplinary approaches (e.g., chemical engineering principles for scale-up and AI-driven optimization ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
